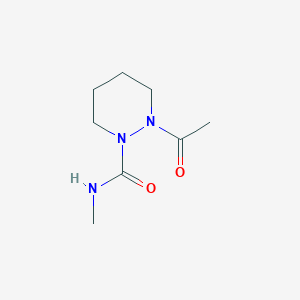
2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide typically involves the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: Introduction of the acetyl group can be done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methylation: The N-methyl group can be introduced using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could target the pyridazine ring or the acetyl group, potentially forming alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyridazine derivatives.
Medicine: Possible applications in drug discovery and development, particularly for diseases where pyridazine derivatives have shown efficacy.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action for 2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide would depend on its specific biological target. Generally, pyridazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Pyridazine: The parent compound, which lacks the acetyl and N-methyl groups.
2-Acetylpyridazine: Similar structure but without the N-methyl group.
N-Methylpyridazine: Lacks the acetyl group but has the N-methyl group.
Uniqueness
2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide is unique due to the presence of both the acetyl and N-methyl groups, which can influence its chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
823192-88-7 |
|---|---|
分子式 |
C8H15N3O2 |
分子量 |
185.22 g/mol |
IUPAC名 |
2-acetyl-N-methyldiazinane-1-carboxamide |
InChI |
InChI=1S/C8H15N3O2/c1-7(12)10-5-3-4-6-11(10)8(13)9-2/h3-6H2,1-2H3,(H,9,13) |
InChIキー |
IDHYCWUZFCJGHN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCCN1C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)

![1-(2,4-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B14211890.png)

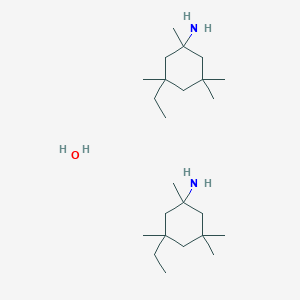
![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
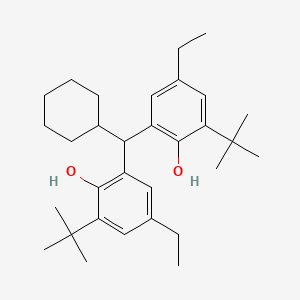
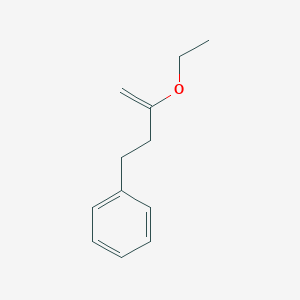
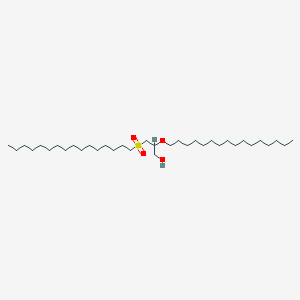
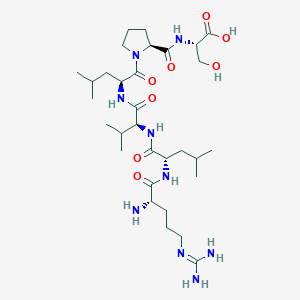
![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
